molecular formula C11H17N3O B14823936 4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine

4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine

Cat. No.: B14823936
M. Wt: 207.27 g/mol
InChI Key: XADIRJKCIBGZDP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.275 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and trimethyl groups, making it an interesting subject for various chemical studies.

Preparation Methods

The synthetic routes for 4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine typically involve the following steps:

Chemical Reactions Analysis

4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different substituted derivatives.

Scientific Research Applications

4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

4-Cyclopropoxy-N2,N2,N3-trimethylpyridine-2,3-diamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

4-cyclopropyloxy-2-N,2-N,3-N-trimethylpyridine-2,3-diamine

InChI

InChI=1S/C11H17N3O/c1-12-10-9(15-8-4-5-8)6-7-13-11(10)14(2)3/h6-8,12H,4-5H2,1-3H3

InChI Key

XADIRJKCIBGZDP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1N(C)C)OC2CC2

Origin of Product

United States

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